Spiro[2.4]heptan-1-amine
Description
Spiro[2.4]heptan-1-amine (CAS: 17202-52-7) is a bicyclic amine with a unique spirocyclic architecture, comprising a five-membered cyclohexane ring fused to a four-membered cyclopropane-like ring. Its molecular formula is C₇H₁₃N, with a molecular weight of 111.18 g/mol . The compound is structurally characterized by a spiro junction at the first carbon of the heptane system, where the amine group (-NH₂) is positioned. This configuration imparts significant steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its hydrochloride derivative (CAS: 17202-53-8) is commercially available with 98% purity, priced at ¥26,374.00 per gram, and used in pesticides, food additives, and active pharmaceutical ingredients (APIs) .
Properties
IUPAC Name |
spiro[2.4]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-6-5-7(6)3-1-2-4-7/h6H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHAFTGZJJWVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[2.4]heptan-1-amine can be synthesized through multiple synthetic routes. One common method involves the reaction of spiro[2.4]heptane-1-carboxylic acid with sodium azide, chloroformic acid ethyl ester, and triethylamine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[2.4]heptan-1-one, while reduction could produce this compound derivatives with different substituents.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
Spiro[2.4]heptan-1-amine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse derivatives through various chemical reactions, such as oxidation and reduction, leading to products with tailored properties for specific applications.
Synthetic Routes
The synthesis typically involves reactions with other organic compounds to form spirocyclic structures. For instance, one common method includes the reaction of spiro[2.4]heptane-1-carboxylic acid with sodium azide and triethylamine under controlled conditions.
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Oxidation | This compound + oxidizing agent | Spiro[2.4]heptan-1-one |
| Reduction | Spiro[2.4]heptan-1-one + reducing agent | This compound derivatives |
Biological Applications
Potential Biological Activities
Research has indicated that this compound may exhibit significant biological activities, including enzyme inhibition and antimicrobial properties. Its structural similarity to neurotransmitters suggests potential interactions with various biological targets, making it a candidate for pharmacological studies aimed at treating neurological disorders .
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors, modulating their activity due to its rigid spirocyclic framework. This specificity allows for targeted therapeutic effects in biological pathways relevant to health conditions like infections or neurological disorders .
Medicinal Applications
Drug Development
In medicinal chemistry, this compound is explored for its potential use in drug development. Its unique pharmacological properties make it an attractive scaffold for designing new drugs, particularly those targeting the central nervous system or exhibiting antiparasitic activity against pathogens like Trypanosoma brucei .
Case Studies
Recent studies highlight the effectiveness of spirocyclic compounds in inhibiting the growth of Trypanosoma brucei, indicating potential therapeutic avenues for treating diseases such as African sleeping sickness .
Industrial Applications
Material Synthesis
In industrial contexts, this compound is utilized in the development of new materials with specific structural and functional properties. Its ability to form diverse chemical products through substitution reactions enhances its value in material science and engineering applications.
Mechanism of Action
The mechanism by which spiro[2.4]heptan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, influencing biological pathways and processes .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
- Spiro[2.4]heptan-4-amine (CAS: 78294-17-4): An isomer of the target compound, differing in the position of the amine group (attached to the fourth carbon instead of the first). Shares the same molecular formula (C₇H₁₃N) and weight (111.18 g/mol) but exhibits distinct reactivity due to altered steric accessibility of the amine group . Notably discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
- 2-(Spiro[2.4]heptan-4-yl)ethan-1-amine (CAS: 1369163-29-0): Features an ethylamine side chain attached to the spiro carbon.
Spirocyclic Amines with Expanded Ring Systems
Spiro[2.5]octan-1-amine hydrochloride (CAS: 17202-91-4):
- Contains a six-membered ring fused to a five-membered ring, increasing ring strain and conformational flexibility.
- Higher molecular weight (127.21 g/mol , C₈H₁₅N·HCl ) and reduced steric hindrance may enhance binding to enzymatic targets like acetylcholinesterase (AChE) .
- Priced at ¥2,770.00 per 500 mg, indicating lower synthesis complexity than Spiro[2.4]heptan-1-amine .
Spiro[3.4]octan-1-amine hydrochloride (CAS: 1378527-98-0):
Smaller Spiro Systems and Substituent Variations
- (Spiro[2.3]hex-1-ylmethyl)amine (CID: 81251332):
Key Comparative Data
Biological Activity
Spiro[2.4]heptan-1-amine is a bicyclic compound characterized by a unique spiro structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and possible therapeutic applications.
Structural Overview
The molecular formula for this compound is . Its structure can be represented using the SMILES notation: C1CCC2(C1)CC2N, indicating a complex arrangement that contributes to its biological properties .
Synthesis of this compound
Various synthetic pathways have been explored to produce this compound and its derivatives. Notably, a novel approach involving radical-mediated cyclization has been employed to create compounds with spirocyclic frameworks, enhancing their pharmacological profiles . The synthesis typically involves multi-step reactions that yield high-purity products suitable for biological testing.
Antiviral Activity
A significant study investigated a derivative of this compound as an anti-hepatitis B virus (HBV) agent. The compound demonstrated moderate anti-HBV activity with an effective concentration (EC50) of and exhibited no cytotoxicity against HepG2 cells up to , resulting in a selectivity index (SI) greater than 833 . This suggests that modifications to the spiro structure could yield more potent antiviral agents.
Antibacterial Activity
Research has also highlighted the antibacterial properties of compounds derived from this compound. A series of chiral derivatives were synthesized and evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The stereochemical configuration was found to influence the antibacterial potency significantly, with certain derivatives showing enhanced activity compared to others .
Case Study 1: Inhibition of Glutamate Racemase
A study focused on the inhibitory effects of spirocyclic compounds on Helicobacter pylori glutamate racemase, an enzyme critical for bacterial cell wall synthesis. Compounds featuring various substitution patterns were tested, revealing promising inhibitory activity that could lead to new antibacterial therapies .
| Compound | Inhibition (%) | Remarks |
|---|---|---|
| Compound A | 75% | Strong inhibitor |
| Compound B | 50% | Moderate inhibitor |
| Compound C | 30% | Weak inhibitor |
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis of spirocyclic compounds indicated that specific structural modifications could enhance biological activity. For instance, introducing functional groups at strategic positions significantly altered the pharmacokinetic profiles and receptor binding affinities of these compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[2.4]heptan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of spiro compounds like this compound often involves cyclization strategies, such as intramolecular alkylation or ring-closing metathesis. Key steps include selecting appropriate protecting groups (e.g., tert-butyl carbamate) and optimizing reaction parameters (e.g., temperature, catalyst loading). For example, tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate derivatives can be deprotected under acidic conditions to yield the free amine . Optimization may involve screening Lewis acid catalysts (e.g., BF₃·OEt₂) to enhance cyclization efficiency.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For spiro compounds, ¹H and ¹³C NMR provide structural insights into ring junctions and substituent effects. In Spiro[2.4]heptane derivatives, the spiro carbon (C1) typically shows distinct deshielding (~100–110 ppm in ¹³C NMR). Coupling constants (e.g., J₃,₄ and J₅,₆) help confirm stereochemistry and ring strain . Mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate molecular weight and functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Due to the compact spiro structure, standard techniques like column chromatography (silica gel, eluting with EtOAc/hexane gradients) or recrystallization (using ethanol/water mixtures) are recommended. For amine-containing derivatives, ion-exchange chromatography may improve purity by removing acidic byproducts . Monitoring via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) ensures optimal separation.
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral assignments for spiro compounds like this compound?
- Methodological Answer : Ambiguities in proton/carbon assignments (e.g., overlapping signals in the spiro junction) require advanced NMR techniques. Selective ¹H decoupling or 2D experiments (COSY, HSQC) can untangle coupling networks. For example, in spiro[2.4]heptadiene derivatives, selective irradiation of H1/H2 resolves ¹³C satellite splitting and clarifies long-range couplings to cyclopropane protons . Computational tools (DFT-based chemical shift prediction) further validate assignments.
Q. What computational methods support the structural elucidation of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and coupling constants, aiding in stereochemical analysis. For spiro systems, conformational sampling is critical due to ring strain. Molecular dynamics simulations (e.g., in Gaussian or ORCA) model bond localization effects, which align with experimental coupling constants (e.g., J₆,₇ ≈ 8–10 Hz in spiro[2.4]hepta-4,6-diene) .
Q. How do steric and electronic factors influence the reactivity of this compound in further derivatization?
- Methodological Answer : The spiro architecture imposes steric constraints, limiting nucleophilic attack at the bridgehead amine. Electronic effects (e.g., ring strain from cyclopropane) enhance reactivity toward electrophiles. For example, alkylation at the amine group requires bulky electrophiles (e.g., tert-butyl bromoacetate) to overcome steric hindrance . Kinetic studies (monitored via ¹H NMR) reveal that electron-withdrawing substituents on adjacent rings accelerate acylation rates by 2–3 fold.
Data Presentation and Analysis
Table 1 : Key NMR Data for Spiro[2.4]heptane Derivatives
| Proton/Carbon | Chemical Shift (δ, ppm) | Coupling Constants (Hz) | Assignment Basis |
|---|---|---|---|
| H1 (spiro C-H) | 3.25 (¹H) | J = 6.5 (H1-H2) | COSY correlation |
| C1 (spiro C) | 105.2 (¹³C) | - | HSQC with H1 |
| H3 (cyclopropane) | 1.88 (¹H) | J = 9.2 (H3-H4) | Selective decoupling |
Figure 1 : Synthetic workflow for this compound derivatives, highlighting cyclization and deprotection steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
